4-Ethynylfuro[3,2-c]pyridine
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Overview
Description
4-Ethynylfuro[3,2-c]pyridine is a heterocyclic aromatic organic compound characterized by its fused pyridine and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-ethynylpyridine with furan derivatives in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylfuro[3,2-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
4-Ethynylfuro[3,2-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Ethynylfuro[3,2-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Ethynylfuro[3,2-c]pyridine is structurally similar to other heterocyclic compounds such as 2-ethynylpyridine and 6-ethynylfuro[3,2-b]pyridine. its unique fused ring structure and ethynyl group confer distinct chemical properties and reactivity. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-ethynylfuro[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-8-7-4-6-11-9(7)3-5-10-8/h1,3-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPJZHLHQGOCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC2=C1C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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